10-[({4-(4-chlorophenyl)-5-[4-(4-(4-chlorophenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine
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Overview
Description
This complex compound belongs to the class of phenothiazines, which are heterocyclic compounds containing a phenothiazine ring system. Phenothiazines have diverse applications, including antipsychotic drugs, antimalarials, and dyes. Our focus here is on this specific derivative.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Phenothiazine Core:
- Starting from 10H-phenothiazine, various reactions (such as halogenation, alkylation, or acylation) lead to the introduction of substituents.
- The chlorophenyl groups are introduced at specific positions on the phenothiazine ring.
-
Triazole Ring Formation:
- The triazole ring is formed by reacting the appropriate azide with an alkyne or an acetylene derivative.
- The triazole ring is crucial for the compound’s biological activity.
-
Sulfanyl Group Addition:
- The sulfanyl group is introduced using thiol chemistry.
- The resulting compound contains both the triazole and sulfanyl moieties.
Industrial Production:
The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control measures.
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction:
Substitution Reactions:
Triazole Ring Reactions:
Common Reagents and Conditions:
Oxidation: Typically, reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the phenothiazine core.
Substitution: Sodium hydroxide (NaOH) or other strong bases facilitate substitution reactions.
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed.
Major Products:
The major products include the fully substituted compound with the triazole and sulfanyl groups.
Scientific Research Applications
This compound has diverse applications:
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular signaling pathways. Further studies are needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C48H36Cl2N8O2S4 |
---|---|
Molecular Weight |
956.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[4-[4-(4-chlorophenyl)-5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,2,4-triazol-3-yl]butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C48H36Cl2N8O2S4/c49-31-21-25-33(26-22-31)55-43(51-53-47(55)61-29-45(59)57-35-11-1-5-15-39(35)63-40-16-6-2-12-36(40)57)19-9-10-20-44-52-54-48(56(44)34-27-23-32(50)24-28-34)62-30-46(60)58-37-13-3-7-17-41(37)64-42-18-8-4-14-38(42)58/h1-8,11-18,21-28H,9-10,19-20,29-30H2 |
InChI Key |
BPKHJZYMBYLCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)Cl)CCCCC6=NN=C(N6C7=CC=C(C=C7)Cl)SCC(=O)N8C9=CC=CC=C9SC1=CC=CC=C18 |
Origin of Product |
United States |
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